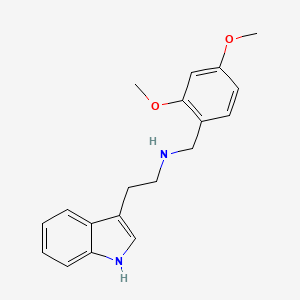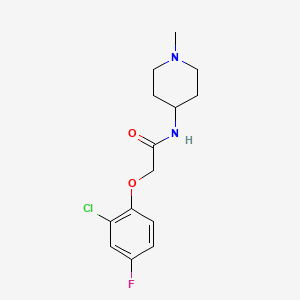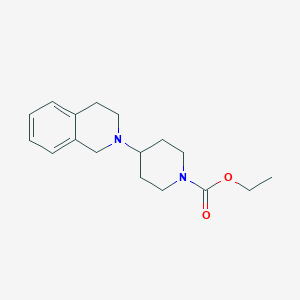
N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and indole.
Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with indole in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine: is similar to other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the indole ring and the presence of the 2,4-dimethoxybenzyl group. This structural uniqueness can confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-22-16-8-7-15(19(11-16)23-2)12-20-10-9-14-13-21-18-6-4-3-5-17(14)18/h3-8,11,13,20-21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUDCACOUHLUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propylpyrimidin-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![N'-[(1-methylpiperidin-4-ylidene)amino]-N-(pyridin-4-ylmethyl)oxamide](/img/structure/B5179488.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5179491.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5179494.png)
![13-butyl-10-(2-hydroxy-5-nitrophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B5179502.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)

![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
![(2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5179535.png)

![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
